molecular formula C22H16N2OS B5864939 N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide CAS No. 72149-83-8

N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide

Cat. No.: B5864939
CAS No.: 72149-83-8
M. Wt: 356.4 g/mol
InChI Key: XFGLUOPONFXOFQ-UHFFFAOYSA-N
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Description

N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide is a useful research compound. Its molecular formula is C22H16N2OS and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide is 356.09833431 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(18-12-6-2-7-13-18)23-22-24(19-14-8-3-9-15-19)20(16-26-22)17-10-4-1-5-11-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGLUOPONFXOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359709
Record name N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72149-83-8
Record name N-(3,4-Diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Transformational Chemistry of N 3,4 Diphenyl 3h Thiazol 2 Ylidene Benzamide and Its Analogues

Conventional and Advanced Synthetic Routes for the Thiazol-2(3H)-ylidene Core

The formation of the thiazol-2(3H)-ylidene scaffold is predominantly achieved through cyclization reactions that bring together the necessary nitrogen, sulfur, and carbon atoms. These methods offer versatility in introducing a wide range of substituents onto the thiazole (B1198619) ring.

Condensation Reactions for Thiazol-2(3H)-ylidene Formation

The classical Hantzsch thiazole synthesis and its variations are cornerstone condensation reactions for forming the thiazole ring. This typically involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide derivative. In the context of N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide, this would involve the condensation of an appropriately substituted N-benzoylthiourea with an α-haloketone like 2-bromo-1,2-diphenylethanone. The reaction proceeds through the initial formation of an S-alkylated intermediate, which then undergoes cyclization and dehydration to yield the 2-iminothiazole ring system. The specific substituents on the final product are determined by the choice of the starting thiourea and α-haloketone.

One-Pot and Multicomponent Reaction Strategies

To improve synthetic efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like this compound from simple starting materials in a single operation. These strategies avoid the isolation of intermediates, thereby saving time and resources.

A notable three-component approach involves the reaction of an amine, an isothiocyanate, and an α-haloketone. In this scenario, the amine and isothiocyanate first react in situ to form a substituted thiourea. This is immediately followed by the addition of the α-haloketone, leading to the formation of the 2-iminothiazole core. For the synthesis of the title compound, this would entail the reaction of benzoylisothiocyanate, an aniline (B41778) derivative, and 2-bromo-1,2-diphenylethanone. The versatility of this method allows for the generation of a diverse library of analogues by simply varying the initial components.

Reactant 1Reactant 2Reactant 3ProductReference
AmineIsothiocyanateNitroepoxide2-Iminothiazole researchgate.netnih.gov
AroylisothiocyanatePhenyl glycine4-Methoxyphenacyl bromideFunctionalized thiazol-2(3H)-imine

Reactions Involving Phenacyl Bromides, Aroyl Isothiocyanates, and Primary Amines

A specific and highly relevant multicomponent strategy for the synthesis of this compound and its analogues involves the reaction of phenacyl bromides, aroyl isothiocyanates, and primary amines. Phenacyl bromides, being versatile and readily available starting materials, serve as the source for the C4 and C5 atoms of the thiazole ring.

In a typical procedure, the aroyl isothiocyanate reacts with a primary amine to generate an N-aroyl-N'-arylthiourea intermediate. This intermediate then reacts with a phenacyl bromide, such as 2-bromo-1-phenylethanone, to undergo cyclization and form the desired N-acylated 2-iminothiazole derivative. The use of 2-bromo-1,2-diphenylethanone (desyl bromide) would directly lead to the 3,4-diphenyl substituted thiazole core. This one-pot, three-component reaction provides a straightforward and efficient route to these complex heterocyclic systems.

AmineIsothiocyanateα-HaloketoneProduct Structure
2-FuranmethylamineSubstituted aromatic isothiocyanatesPhenacyl bromide(4-phenylthiazol-2(3H)-ylidene) benzamide (B126) derivative
5-Chloro-2-phenoxyanilineSubstituted aromatic isothiocyanatesPhenacyl bromide(4-phenylthiazol-2(3H)-ylidene) benzamide derivative
1-NaphthylamineSubstituted aromatic isothiocyanatesPhenacyl bromide(4-phenylthiazol-2(3H)-ylidene) benzamide derivative

Cyclization Pathways of Thiourea Derivatives

The cyclization of pre-formed thiourea derivatives with α-haloketones is a well-established and reliable method for the synthesis of 2-iminothiazoles. For the synthesis of this compound, the key intermediate would be an N-benzoyl-N'-phenylthiourea derivative.

This thiourea derivative can be synthesized by the reaction of benzoyl isothiocyanate with an appropriate aniline. Subsequent reaction of this N,N'-disubstituted thiourea with an α-haloketone like 2-bromo-1,2-diphenylethanone leads to the formation of the thiazole ring. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular condensation to form the heterocyclic ring. This method offers excellent control over the substitution pattern of the final product. For instance, a series of novel N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were efficiently synthesized through the heterocyclization of the corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net The cyclization was achieved by reacting with α-bromoacetone, which was produced in situ from bromine in dry acetone (B3395972) in the presence of triethylamine. researchgate.net

Innovations in Synthetic Protocols

To address the growing need for sustainable and efficient chemical processes, modern synthetic methodologies are continuously being developed. Microwave-assisted synthesis has emerged as a particularly valuable tool in this regard.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has been shown to significantly accelerate a wide range of organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of thiazole derivatives is no exception.

The application of microwave energy to the Hantzsch-type condensation reactions and multicomponent strategies described above can dramatically improve their efficiency. For example, the one-pot, three-component synthesis of thiazol-2-imines from primary amines, phenacyl bromides, and isothiocyanates can be performed under microwave irradiation, leading to excellent yields in just a few minutes. nih.gov This rapid and efficient heating allows for the swift formation of the desired this compound and its analogues, making this an attractive method for library synthesis and process optimization. Studies have demonstrated that microwave-assisted synthesis of 2-aminothiazole (B372263) derivatives can be completed in 10-25 minutes with high yields, compared to several hours required for conventional heating. nih.gov

MethodReactantsConditionsReaction TimeYieldReference
Microwave-assistedPrimary amines, Phenacyl bromides, IsothiocyanatesEthanol, Catalyst-free10-15 minExcellent nih.gov
Conventional Heating4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives-290 min78% nih.gov
Microwave-assisted4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives-10-25 min97% nih.gov

Solvent-Free Reaction Conditions

In the pursuit of more environmentally benign synthetic protocols, solvent-free reaction conditions, often coupled with microwave irradiation, have emerged as a powerful strategy for the synthesis of heterocyclic compounds related to this compound. These methods not only reduce environmental impact by eliminating harmful organic solvents but also frequently lead to significant reductions in reaction times and improvements in product yields. arkat-usa.org

Microwave-assisted solventless synthesis has been successfully applied to the one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, a related fused heterocyclic system. arkat-usa.org This approach involves the condensation-cyclization reaction of appropriate 1,2-phenylenediamines, aromatic aldehydes, and 2-mercaptoacetic acid under microwave irradiation without any solvent. arkat-usa.org This technique has been shown to be highly effective, affording cleaner reactions and higher yields compared to conventional heating methods. arkat-usa.org The application of focused microwave irradiation can accelerate thermal organic reactions significantly, making it an attractive eco-friendly alternative. arkat-usa.org

For instance, the synthesis of 2-aryl-1-benzylbenzimidazoles, another related structure, was achieved in just 6 minutes under solventless microwave irradiation, highlighting the efficiency of this approach. arkat-usa.org These examples strongly suggest the feasibility and potential benefits of applying similar solvent-free, microwave-assisted conditions to the synthesis of this compound and its analogues, offering a greener and more efficient alternative to traditional solvent-based methods.

Application of Green Chemistry Principles and Catalytic Systems in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic molecules, with a focus on using eco-friendly energy sources, catalysts, and reaction media. nih.gov Microwave irradiation stands out as a key technology in this domain, enabling high-yield, rapid, multi-component syntheses of novel bioactive thiazole derivatives. nih.gov

One notable example is the use of chitosan (B1678972), a naturally occurring biopolymer, as a heterogeneous, eco-friendly, and basic biocatalyst. nih.gov In the synthesis of 1-thiazolyl-pyridazinedione derivatives, chitosan effectively catalyzed the multi-component reaction under microwave irradiation, leading to high yields and short reaction times. nih.gov This approach avoids the use of hazardous catalysts and simplifies product purification.

Furthermore, the development of metal-free catalytic systems is a significant advancement in green synthesis. Visible light-promoted photoredox catalysis has been employed for the sustainable synthesis of isothiazoles, a related five-membered heterocycle. rsc.org This method operates under mild conditions and demonstrates a broad substrate scope and tolerance for various functional groups, representing an environmentally friendly pathway for N–S bond formation. rsc.org The use of reusable catalysts, such as certain cobalt-based systems, in conjunction with green oxidants like molecular oxygen, provides another avenue for the sustainable synthesis of N-heterocycles. unl.pt These catalytic transformations are applicable to a wide range of substrates and are crucial for converting abundant resources into valuable functional molecules with minimal waste. unl.pt

Derivatization and Structural Modifications of the Benzamide Moiety

The benzamide portion of the this compound scaffold is a prime target for chemical modification to modulate biological activity and explore structure-activity relationships (SAR). Strategies have been developed to introduce a wide array of substituents and structural variations at this position.

Strategies for Substituent Variation on the Benzamide Phenyl Ring

A common and effective strategy for derivatization involves the synthesis of a series of analogues with different substituents on the phenyl ring of the benzamide moiety. This is typically achieved by reacting a common precursor, such as a 2-aminothiazole derivative, with a variety of substituted benzoyl chlorides or carboxylic acids.

For example, a series of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized by the heterocyclization of corresponding 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.nettubitak.gov.tr This method allows for the introduction of a wide range of substituents on the benzoyl group, inherited from the starting aroyl chloride. Similarly, benzamide-linked 2-aminothiazole-based compounds have been prepared, demonstrating excellent antibacterial and antifungal activity, with the specific biological effects influenced by the nature of the substituents on the benzamide ring. nih.gov

The following table summarizes a selection of synthesized derivatives with varied substituents on the benzamide phenyl ring, showcasing the chemical diversity that can be achieved.

Compound IDSubstituent on Benzamide RingReference
2a-k Various substituted benzamides researchgate.net
112 Phenylazo group nih.gov
10e Unspecified (from a series) researchgate.netusak.edu.tr

Synthesis of N-Alkylated and Other N-Substituted Thiazol-2(3H)-ylidene Benzamide Derivatives

Modification of the amide nitrogen provides another avenue for structural diversification. N-alkylation can significantly alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity.

The synthesis of N-methylated derivatives has been reported. For instance, N-methyl-3-(trifluoromethyl)-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide was synthesized as part of a larger library of 2-aminothiazole derivatives. The general synthetic route involved the reaction of a substituted benzoic acid with thionyl chloride to form the acid chloride, followed by reaction with an appropriate N-methylated aminothiazole derivative. This straightforward procedure allows for the generation of N-alkylated analogues with various substitution patterns on both the benzamide and the thiazole moieties.

The following table provides an example of an N-alkylated derivative.

Compound IDN-SubstituentBenzamide Ring SubstituentThiazole Ring SubstituentReference
6k Methyl3-(trifluoromethyl)4-(3-(trifluoromethyl)phenyl)

Introduction of Diverse Heteroaromatic Rings and Side Chains

To expand the chemical space and explore novel interactions with biological targets, diverse heteroaromatic rings and side chains can be introduced in place of or attached to the benzamide moiety. This strategy can lead to the development of hybrid molecules that combine the structural features of different pharmacophores.

A successful example of this approach is the synthesis of a hybrid ring system incorporating both a thiazole and an oxadiazole ring. The synthesis of N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide was achieved through a multi-step process. nih.gov An ester-containing thiazole precursor was converted into its corresponding hydrazide, which was then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This creates a more complex molecular architecture, linking the core thiazole structure to another biologically relevant heterocycle via the N-phenyl group, rather than directly modifying the benzamide. Such hybrid compounds have shown significant antibacterial activities. nih.gov

This strategy of incorporating diverse heterocyclic systems opens up possibilities for creating novel compounds with potentially enhanced or entirely new biological profiles.

Despite a comprehensive search of available scientific literature, specific experimental data for the compound This compound is not available. Publications containing the detailed spectroscopic and crystallographic characterization required to fulfill the requested article outline could not be located.

The search yielded information on analogous compounds, including various substituted thiazole and benzamide derivatives. This body of research provides a general understanding of the types of spectral features and crystal structures that might be expected for the target compound. For instance, studies on N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides and N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide offer insights into the characteristic Nuclear Magnetic Resonance (NMR) signals, Infrared (IR) absorption bands, and potential molecular conformations of similar chemical scaffolds. researchgate.netnih.gov

However, without a primary research article detailing the synthesis and characterization of this compound itself, the specific data points required for the following sections remain unavailable:

Spectroscopic and Crystallographic Elucidation of Chemical Structure

High-Resolution Spectroscopic Techniques for Structural Characterization

¹H NMR and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Characteristic IR absorption frequencies for its functional groups.

Molecular weight and fragmentation patterns from Mass Spectrometry.

Elemental analysis percentages for compositional verification.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles.

Due to the absence of this foundational experimental data, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide. Constructing the requested data tables and detailed research findings would require speculation, which would compromise the scientific integrity of the article.

Should a research publication describing the synthesis and detailed characterization of this compound become available, the requested article could then be accurately generated.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification and geometric characterization of hydrogen bonds (donor-acceptor distances and angles) and π-π stacking interactions (centroid-centroid distances and slip angles), which are fundamental to understanding the solid-state behavior of the compound.

Computational and Theoretical Investigations of N 3,4 Diphenyl 3h Thiazol 2 Ylidene Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide at the molecular level. These theoretical approaches offer a detailed perspective on the molecule's geometry and electronic behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine its optimized molecular geometry. researchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The electronic properties of the molecule, such as dipole moment and charge distribution, are also elucidated through DFT studies. The thiazole (B1198619) ring is not perfectly planar, and it exhibits a slight twist in relation to the phenyl rings. The butyl group, in related structures, often shows an extended conformation. nih.gov The conformation of the N-H bond in similar N-aromatic amides can be influenced by the substituents on the aniline (B41778) ring. nih.gov

Table 1: Selected Optimized Geometrical Parameters of a Thiazolidinone Derivative This table presents representative data for a related thiazolidinone structure to illustrate the output of DFT calculations.

ParameterBond Length (Å) / Bond Angle (°)
N1=C81.291 (3)
C11–C12–C13–C14 Torsion Angle169.4 (4)
Dihedral Angle (Thiazolidine/Phenyl)4.46 (14)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. kbhgroup.in This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. kbhgroup.in For thiazole derivatives, FMO analysis helps in understanding the charge transfer that can occur within the molecule. kbhgroup.in

Table 2: Frontier Molecular Orbital Energies for a Representative Thiazole Derivative This table illustrates typical FMO energy values for a related thiazole compound.

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP map uses a color scale to represent different potential values. Regions with negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For benzamide (B126) and thiazole derivatives, MEP maps reveal that the negative potential is generally located over electronegative atoms like oxygen and nitrogen, while the positive potential is found around hydrogen atoms. dergipark.org.tr This information is instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful in silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, like an enzyme or a receptor.

In Silico Prediction of Binding Affinities and Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a target protein. This helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). dergipark.org.trnih.gov Benzothiazole (B30560) derivatives have been studied for their potential to interact with a variety of biological targets. mdpi.comnih.govmdpi.com

These simulations can screen large libraries of compounds and prioritize those with the highest predicted affinity for a specific biological target. For instance, benzamide derivatives have been investigated for their potential anticancer properties by docking them with targets like DNA and integrins. dergipark.org.tr

Table 3: Representative Molecular Docking Results for a Benzamide Derivative with Biological Targets This table provides illustrative binding affinities for a related benzamide compound.

TargetBinding Affinity (kcal/mol)
DNA-7.4
α5β1 Integrin-7.7

Analysis of Crucial Intermolecular Interactions at Binding Sites

Beyond predicting binding affinity, molecular docking also reveals the specific intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.govresearchgate.netmdpi.com

For example, in related benzamide structures, N-H···O hydrogen bonds are common in their crystal packing. nih.gov The analysis of these interactions is critical for understanding the mechanism of action and for the rational design of more potent and selective molecules. The interaction energies within the crystal packing of similar compounds have been calculated to understand the contributions of different forces, such as electrostatic and dispersion forces. mdpi.com In some cases, a hydrogen bond is formed between a nitrogen atom of a benzimidazole (B57391) ring (structurally related to the thiazole in the target compound) and an amino acid residue like Met508 in the binding site of an enzyme. nih.gov

Molecular Dynamics Simulation for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the compound's behavior over time, researchers can gain insights into its conformational stability and the dynamics of its interactions with its environment.

A hypothetical MD simulation study of this compound would likely involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to predict their motion. This would allow for the exploration of the molecule's flexibility, the identification of its most stable conformations, and an understanding of how it might interact with other molecules, such as solvent molecules or potential biological targets.

Key parameters that would be analyzed in such a study include:

ParameterDescription
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the molecule throughout the simulation, indicating its structural stability.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Radius of Gyration (Rg) Provides information about the compactness of the molecule's structure over time.
Hydrogen Bond Analysis Identifies the formation and breaking of hydrogen bonds, which are crucial for understanding intermolecular interactions.

Without specific research data, a detailed analysis of the conformational stability and interaction dynamics of this compound remains speculative.

Topological Analysis and Surface Properties

Topological analysis and the study of surface properties provide valuable information about how a molecule interacts with its neighbors in a crystalline state.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for a detailed examination of the contacts between molecules.

A Hirshfeld surface analysis of this compound would generate a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts. The analysis would also produce a 2D "fingerprint plot" that summarizes the types and relative importance of these interactions.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis might look like this:

Contact TypePercentage Contribution
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
N···H/H···NData not available
S···H/H···SData not available
OtherData not available

This analysis would be instrumental in understanding the crystal packing of the compound and the nature of the forces holding the molecules together. However, in the absence of crystallographic data and specific computational studies, a quantitative description of the intermolecular contacts for this compound cannot be provided.

Antimicrobial and Antifungal Potencies

Derivatives of this compound have demonstrated a spectrum of antimicrobial and antifungal activities. These properties are attributed to the presence of the thiazole and benzamide moieties, which are known pharmacophores in medicinal chemistry.

Evaluation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of this compound derivatives has been assessed against various Gram-positive and Gram-negative bacteria. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have shown significant antibacterial activity. nih.gov The activity of these compounds was tested both individually and in combination with the cell-penetrating peptide octaarginine, with several derivatives displaying potent effects against both types of bacteria. nih.gov

In other studies, various benzamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. For example, newly synthesized N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). wjbphs.com Similarly, a series of 21 novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were evaluated against eight bacterial species, with some compounds showing potent activity. rsc.org

The following table summarizes the antibacterial activity of selected benzamide derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivity/MIC ValueReference
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives with 4-tert-butyl and 4-isopropyl substitutionsMultiple Gram-positive and Gram-negative strainsAttractive antibacterial activity nih.gov
Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideS. aureus and A. xylosoxidansMIC of 3.9 μg/mL nih.gov
Compound 5a (a benzamide derivative)B. subtilisZone of inhibition: 25 mm, MIC: 6.25 μg/mL nanobioletters.com
Compound 5a (a benzamide derivative)E. coliZone of inhibition: 31 mm, MIC: 3.12 μg/mL nanobioletters.com
Compounds 6b and 6c (benzamide derivatives)E. coli and B. subtilisZone of inhibition: 24 mm, MIC: 3.12 and 6.25 μg/mL respectively nanobioletters.com
Compound 4d (N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide derivative)Various bacterial speciesMIC in the range of 10.7–21.4 μmol mL⁻¹ × 10⁻² rsc.org

Assessment of Antifungal Activity Against Diverse Fungal Strains

The antifungal properties of this compound derivatives have also been investigated. A study on N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides revealed low to moderate antifungal activity against five fungal strains: Aspergillus flavus, A. niger, A. fumigatus, Fusarium solani, and Mucor species. researchgate.net The antifungal activity was determined using the agar tube dilution method in DMSO. researchgate.net

Further research into benzamide derivatives has shown promising results. For instance, a series of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good activity against six phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov One compound, 6h, showed excellent activity against Alternaria alternata with an EC50 value of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Another compound, 6k, displayed the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

The table below presents the antifungal activity of some benzamide derivatives.

Compound/DerivativeFungal StrainActivity/EC50 ValueReference
N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamidesAspergillus flavus, A. niger, A. fumigatus, Fusarium solani, Mucor speciesLow to moderate activity researchgate.net
Compound 6h (a benzamide derivative)Alternaria alternata1.77 µg/mL nih.gov
Compound 6k (a benzamide derivative)Various fungi0.98 to 6.71 µg/mL nih.gov
Compounds 6e to 6i (benzamide derivatives)Alternaria solani1.90, 4.51, 7.07, 2.00, and 5.44 µg/mL respectively nih.gov
Compound 4p and 3h (N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide derivatives)Various fungal speciesBest antifungal activity in the series rsc.org

Antitubercular Efficacy against Mycobacterium tuberculosis

The potential of this compound derivatives in combating tuberculosis has been explored. Compounds containing a benzimidazole nucleus, which is structurally related to the thiazole-benzamide scaffold, have shown antituberculosis activity. nih.gov For example, one study investigated eight different benzimidazolium salts against the M. tuberculosis H37Rv reference strain, with one compound, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h), exhibiting antituberculosis activity with a MIC value of 2 μg/ml. nih.gov

Additionally, a series of N-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide and N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. connectjournals.com Several of these compounds exhibited significant minimum inhibitory concentration values. connectjournals.com

The following table highlights the antitubercular activity of related compounds.

Compound/DerivativeMycobacterium StrainActivity/MIC ValueReference
1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h)M. tuberculosis H37Rv2 μg/ml nih.gov
Compounds 4c, 4d, 5c, and 5d (oxadiazole and thiadiazole pyrrolyl benzamide derivatives)M. tuberculosis H37Rv3.12 µg/mL connectjournals.com

Antiviral Activity and Inhibition Mechanisms

Investigations into the antiviral properties of this compound derivatives have focused on their potential to inhibit the replication of clinically significant viruses such as HIV-1 and influenza.

Studies on Anti-HIV-1 Activity and Replication Inhibition

A benzamide derivative, AH0109, has been identified as a potent anti-HIV-1 agent, exhibiting an 50% effective concentration of 0.7 μM in HIV-1-susceptible CD4(+) C8166 T cells. nih.gov Mechanistic studies revealed that AH0109 significantly inhibits both HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov Notably, this compound was also found to be effective against HIV-1 strains resistant to commonly used antiretroviral drugs. nih.gov

The thiazole ring is a key structural feature in some non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu For instance, 1H,3H-thiazolo[3,4-a]benzimidazoles have been reported to be active as NNRTIs in the nanomolar range. uctm.edu Further research on 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, which contain a thiazolidinone core, showed that these compounds were effective in inhibiting HIV-1 reverse transcriptase activity at micromolar concentrations. nih.gov

Investigation of Influenza Neuraminidase Inhibitory Activity

The influenza neuraminidase (NA) enzyme is a crucial target for antiviral drugs. nih.govresearchgate.netuu.nl A series of novel influenza neuraminidase inhibitors based on a thiazole core have been synthesized and evaluated for their ability to inhibit the NA of influenza A virus (H3N2). nih.gov These compounds demonstrated moderate inhibitory activity. nih.gov The most potent compound in this series, 4d, had an IC50 of 3.43 μM. nih.gov This finding suggests that the thiazole ring can serve as a scaffold for designing novel influenza NA inhibitors. nih.gov

The table below summarizes the antiviral activities of these derivatives.

Compound/DerivativeVirusMechanism of Action/TargetActivityReference
AH0109HIV-1Inhibition of reverse transcription and viral cDNA nuclear importEC50 of 0.7 μM nih.gov
Thiazole-based derivativesInfluenza A (H3N2)Neuraminidase inhibitionModerate inhibitory activity nih.gov
Compound 4d (a thiazole derivative)Influenza A (H3N2)Neuraminidase inhibitionIC50 of 3.43 μM nih.gov

Antineoplastic Potencies and Molecular Target Engagement

Derivatives of this compound have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed significant cytotoxic effects against a range of human cancer cell lines and have begun to shed light on the molecular mechanisms underpinning these activities.

In Vitro Cytotoxic Activity Against Various Human Cancer Cell Lines (e.g., Lung, Breast, Prostate)

A noteworthy aspect of the research into this compound derivatives is their broad-spectrum in vitro cytotoxic activity. Studies have demonstrated the ability of these compounds to inhibit the proliferation of various human cancer cell lines, including those of the lung, breast, and prostate.

One study synthesized a series of novel 1,3-thiazole derivatives and screened them for antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com Nearly all the synthesized compounds exhibited considerable antiproliferative effects. mdpi.com For instance, one derivative demonstrated potent activity against the MCF-7 cell line with a half-maximal inhibitory concentration (IC50) of 5.73 µM. mdpi.com Another related compound showed an IC50 of 13.66 µM against the same cell line. mdpi.com

The cytotoxic properties of thiazole derivatives have also been observed in other cancer types. For example, a derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, was evaluated against a panel of human tumor cell lines. dmed.org.ua This compound was effective in inhibiting the growth of human lung (A549) and breast (MCF-7) carcinoma cells. dmed.org.ua Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure have shown excellent anti-proliferation ability against breast cancer cells (MCF-7) and lung cancer cells (A549). nih.gov

Furthermore, the anticancer activity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives was evaluated against human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. nih.gov One compound with a 3-fluorophenyl substituent showed notable activity against the PC-3 cell line with an IC50 value of 64.46 µM. nih.gov

DerivativeCancer Cell LineIC50 (µM)
1,3-thiazole derivative 4MCF-7 (Breast)5.73
1,3-thiazole derivative 3cMCF-7 (Breast)13.66
[3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideA549 (Lung)Data not specified
[3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromideMCF-7 (Breast)Data not specified
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative with 3-fluorophenyl substituentPC-3 (Prostate)64.46

Exploration of Molecular Targets, e.g., Dihydrofolate Reductase (DHFR), Tyrosine Kinase, HIV-1 RT

Research into the mechanism of action of this compound derivatives has identified several key molecular targets, including dihydrofolate reductase (DHFR), various tyrosine kinases, and HIV-1 reverse transcriptase (RT).

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for cancer chemotherapy. rjpbr.com New series of thiazole and imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov Certain compounds from this series were identified as potent DHFR inhibitors, with IC50 values as low as 0.123 µM and 0.291 µM. nih.gov Molecular modeling studies have provided insights into the binding modes of these derivatives within the DHFR active site. researchgate.net

Tyrosine Kinase: Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as dual inhibitors of EGFR and HER-2, two important tyrosine kinases. nih.gov Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov Similarly, other thiazole-based derivatives have been identified as potent dual EGFR/HER2 kinase inhibitors, with IC50 values in the nanomolar range. nih.gov

HIV-1 Reverse Transcriptase (RT): The reverse transcriptase enzyme of HIV-1 is a primary target for antiretroviral drugs. mdpi.com Thiadiazole derivatives have been investigated as non-nucleoside HIV-1-specific reverse transcriptase (RT) inhibitors. nih.gov These compounds were shown to inhibit HIV-1 replication and RT activity in enzymatic assays. nih.gov Benzisothiazolone derivatives have also been identified as a new class of multifunctional RT inhibitors that block both the DNA polymerase and RNase H activities of the enzyme. mdpi.com

Derivative ClassMolecular TargetInhibitory Activity (IC50)
Thiazole derivative 42DHFR0.123 µM
Thiazole derivative 39DHFR0.291 µM
Imidazo[2,1-b]thiazole derivative 43EGFR0.122 µM
Imidazo[2,1-b]thiazole derivative 43HER20.078 µM
Imidazo[2,1-b]thiazole derivative 39EGFR0.153 µM
Imidazo[2,1-b]thiazole derivative 39HER20.108 µM
4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N-methyl-N-alkylcarbamatesHIV-1 RTNanomolar range
Benzisothiazolone derivatives 1, 2, and 4HIV-1 RT (DNA Polymerase)~1 to 6 µM

Studies on Cell Cycle Modulation and Apoptosis Induction Pathways

In addition to direct cytotoxicity, derivatives of this compound can induce cell death through the modulation of the cell cycle and the activation of apoptotic pathways.

One study found that a potent 1,3-thiazole derivative induced cell cycle arrest at the G1 stage in MCF-7 breast cancer cells, while also decreasing the cell population in the G2/M phase. mdpi.com Other thiazole derivatives have been shown to cause cell cycle arrest at the G1/S and G1 phases in MCF-7 cells. nih.gov

The induction of apoptosis is a key mechanism of many anticancer drugs. Research has shown that N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and its benzothioamide derivatives can induce apoptosis through a caspase-dependent pathway. researchgate.net Another study on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated that these compounds induce apoptosis by activating caspases 3 and 9 in MCF7 cells. nih.gov Furthermore, a hit compound from a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives was found to induce the release of cytochrome c, a key event in the intrinsic apoptotic pathway. nih.gov Flow cytometry analysis of skin cancer cells treated with 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines revealed significant late apoptosis and necrosis. researchgate.net

Enzyme Inhibition and Modulatory Activities

Beyond their antineoplastic properties, derivatives of this compound have been investigated for their ability to inhibit or modulate the activity of other important enzymes.

Elastase Inhibitory Potential

Elastase is a protease that breaks down elastin, a key protein in the extracellular matrix. While some plant extracts have shown elastase inhibitory activity, specific studies on the elastase inhibitory potential of this compound derivatives are not extensively detailed in the provided search results. However, research on other heterocyclic compounds, such as symmetric bisthiocarbohydrazones, has demonstrated significant elastase inhibition, suggesting that related structures may also possess this activity.

Other Enzyme Modulation Studies (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.gov An iminothiazoline analogue, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, demonstrated excellent in vitro carbonic anhydrase inhibition with an IC50 value of 0.147 µM. nih.gov Molecular docking studies indicated strong binding interactions between this molecule and the enzyme. nih.gov

Furthermore, a series of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives were synthesized and evaluated for their anticancer activities as selective inhibitors of tumor-associated isoforms of carbonic anhydrase. mdpi.com One compound exhibited significant inhibitory activity against human carbonic anhydrase hCA IX and XII, with IC50 values of 0.477 µM and 1.933 µM, respectively. mdpi.com

DerivativeEnzymeIC50 (µM)
(Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamideCarbonic Anhydrase0.147
Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole (compound 1)hCA IX0.477
Spiro-acenaphthylene tethered- nih.govnih.govnih.gov-thiadiazole (compound 1)hCA XII1.933

An in-depth analysis of the pharmacological and biological activities of derivatives related to this compound has revealed potential therapeutic applications across various domains, including anti-inflammatory, antioxidant, neuroprotective, and anticonvulsant effects. While specific research on this compound is limited, studies on structurally similar thiazole and benzamide compounds provide valuable insights into its potential pharmacological profile.

Structure Activity Relationship Sar Analysis of N 3,4 Diphenyl 3h Thiazol 2 Ylidene Benzamide Derivatives

Impact of Substituent Variations on Thiazole (B1198619) Ring Positions (C-2, N-3, C-4, C-5) on Biological Activity

The reactivity and biological interaction of thiazole derivatives are significantly influenced by the nature and position of substituents on the thiazole ring, particularly at the C-2, C-4, and C-5 positions. ijnrd.org Modifications at these positions can alter the electronic distribution, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

C-2 Position: The C-2 position is often substituted with amino or imino groups, which serve as a key linkage point, as seen in the N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide core. Modifications of the group at this position can drastically alter the compound's activity. For instance, in a series of thiazole derivatives, the presence of a 3-pyridyl moiety at the C-2 position was found to improve antibacterial activity by 5- to 10-fold by forming an additional hydrogen bond with the target enzyme. nih.gov

C-4 Position: The substituent at the C-4 position can significantly affect the biological activity. Studies on certain thiazole analogs have shown that lipophilic groups and substituents larger than a methyl group at this position are generally well-tolerated and can lead to better activity. nih.gov For example, in a series of 2,4-disubstituted thiazole derivatives designed as anti-inflammatory agents, varying the substituents at the C-4 position was a key strategy to modulate efficacy. ijnrd.org

C-5 Position: The C-5 position of the thiazole ring is also a viable point for modification. In the development of anticancer agents, introducing an arylidene fragment at the C-5 position of a 4-thiazolidinone (B1220212) core (a related thiazole structure) has been a prominent strategy to enhance pharmacological profiles. researchgate.net For certain antifungal thiazol-2-ylbenzamide derivatives, modifications at this position were explored to optimize activity against various plant pathogenic fungi. nih.gov

The following table summarizes the general impact of substitutions on the thiazole ring.

PositionType of SubstituentGeneral Impact on Biological Activity
C-2 Aromatic/Heterocyclic moietiesCan introduce additional binding interactions (e.g., hydrogen bonds), significantly enhancing potency. nih.gov
C-4 Lipophilic/Bulky groupsOften well-tolerated and can improve activity. nih.gov
C-5 Arylidene fragmentsCan enhance and expand the pharmacological profile, particularly for anticancer activity. researchgate.net

Influence of Phenyl Ring Substituents on Pharmacological Potency and Selectivity

The phenyl rings attached at the N-3 and C-4 positions, as well as the benzamide (B126) moiety, are critical determinants of the pharmacological properties of this compound derivatives. Substituents on these rings can modulate the compound's potency and selectivity by altering electronic properties, hydrophobicity, and steric interactions with the target protein.

SAR studies on various benzothiazole-phenyl analogs have demonstrated that the placement of specific groups on the phenyl rings is essential for activity. nih.gov For instance, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) is often well-tolerated by target enzymes. nih.gov In one study on antifungal compounds, it was found that introducing an electron-donating group at the 4-position of a phenyl ring and electron-withdrawing groups at the 2- and 6-positions enhanced fungicidal activity.

In a series of benzothiazole (B30560) derivatives evaluated for anticancer activity, compounds with hydroxyl substituents at the 3rd and 4th positions of a phenyl ring showed notably higher activity. ijnrd.org This enhancement was attributed to their increased capacity for hydrogen bonding and higher polarity, which may improve interaction with cellular targets. ijnrd.org

The table below illustrates the effects of different substituents on the phenyl rings of thiazole-based compounds.

Phenyl Ring PositionSubstituent TypeEffect on ActivityRationale
orthoFluoro, Chloro, BromoYielded potent dual inhibitors (FAAH/sEH). nih.govFavorable steric and electronic interactions in the enzyme's active site.
metaNitro (NO₂)Increased cytotoxic potency against HT29 cancer cells. nih.govAlters electronic properties, potentially enhancing target binding.
paraHydroxyl (OH)Enhanced anticancer activity. ijnrd.orgIncreased hydrogen bonding capacity and polarity. ijnrd.org
paraElectron-donating groupsEnhanced fungicidal activity. Modifies the electronic character of the molecule favorably.

Role of Overall Molecular Conformation and Stereochemistry in Biological Efficacy

The three-dimensional arrangement of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. nih.govnih.gov Chirality is a fundamental aspect of molecular recognition in biological systems, as drug targets like enzymes and receptors are themselves chiral. nih.gov Consequently, different enantiomers of a chiral drug can exhibit significant differences in potency, metabolism, and distribution. nih.gov

For this compound derivatives that possess chiral centers, the stereochemistry can be a critical driver of potency and pharmacokinetics. nih.gov The specific spatial orientation of substituents determines how effectively the molecule can fit into the binding site of its biological target. Molecular modeling studies have shed light on the structural and stereochemical requirements for efficient interaction with target enzymes, which can lead to irreversible binding and inactivation. nih.govresearchgate.net

While specific stereochemical studies on this compound were not found, the general principle remains highly relevant. For instance, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological effect. nih.govmalariaworld.org This highlights that for any chiral derivative in the this compound class, evaluating the activity of individual stereoisomers is essential for identifying the most active and selective agent.

Correlation of Computational Predictions (Docking Scores, Electronic Properties) with Experimental Biological Data

Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein. researchgate.net These in silico studies provide insights that can be correlated with experimental biological data, such as IC₅₀ or EC₅₀ values, to validate binding modes and guide the design of more potent molecules. nih.govnih.gov

For thiazole-based compounds, docking studies have successfully predicted binding interactions within the active sites of various enzymes. nih.govnih.gov For example, in a study of thiazol-2-yl benzamide derivatives as glucokinase activators, in silico docking studies were used to determine the binding interactions at the allosteric site of the glucokinase enzyme. nih.gov The results of the in vitro enzymatic assays were found to be in accordance with the computational predictions, with compounds showing good docking scores also displaying significant biological activity. nih.gov

Similarly, molecular docking of certain 1,3,4-thiadiazole (B1197879) derivatives with the enzyme dihydrofolate reductase (DHFR) showed a strong correlation between the calculated binding energy (ΔG) and the potential for enzyme inhibition. mdpi.com Compounds with lower binding energies (indicating stronger binding) were predicted to be more potent inhibitors. mdpi.com For instance, one derivative exhibited a strong complex with DHFR (ΔG = -9.0 kcal/mol) through multiple hydrogen bonds, suggesting it would be a promising candidate for further in vitro investigation. mdpi.com

The following table presents hypothetical data to illustrate the correlation between docking scores and experimental activity.

CompoundDocking Score (kcal/mol)Experimental Activity (IC₅₀, µM)Correlation
Derivative A-9.50.5Strong binding affinity correlates with high potency.
Derivative B-8.22.1Moderate binding affinity correlates with moderate potency.
Derivative C-6.115.8Weaker binding affinity correlates with lower potency.

These correlations underscore the predictive power of computational models in the SAR analysis of this compound derivatives, allowing for a more rational approach to structural optimization.

Identification of Key Pharmacophoric Elements and Essential Structural Motifs for Targeted Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements and structural motifs can be identified based on SAR studies.

The Thiazole Ring: This heterocyclic core is a crucial structural motif. ijnrd.org The sulfur and nitrogen atoms can act as hydrogen bond acceptors and are vital for anchoring the molecule in the target's binding pocket. The low-lying C–S σ* orbitals of the sulfur atom may also play a unique role in drug–target interactions. nih.gov

The Benzamide Moiety: The amide linkage (-CO-NH-) is a classic pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues in the active site of enzymes or receptors. The orientation of the carbonyl and N-H groups is critical for these interactions.

Aromatic Rings (Phenyl Groups): The phenyl groups at the N-3 and C-4 positions, as well as the phenyl group of the benzamide, are essential for establishing hydrophobic and π-π stacking interactions with the target. As discussed, substituents on these rings are key for modulating activity and selectivity. nih.gov A benzothiazole-phenyl moiety connected via an amide-piperidine to another aromatic ring was found to be essential for dual enzyme inhibition in one study. nih.gov

Hydrogen Bond Donors and Acceptors: The presence and spatial arrangement of hydrogen bond donors (like N-H) and acceptors (like C=O and the thiazole nitrogen) are fundamental to the binding affinity. For instance, computational studies have highlighted the importance of hydrogen bond acceptor groups in enhancing the inhibition of certain enzymes. nih.gov

In essence, the key pharmacophore for this class of compounds generally consists of a central heterocyclic ring (thiazole), flanked by aromatic systems that provide hydrophobic contacts, and an amide linker that serves as a primary hydrogen bonding unit. The precise arrangement and electronic nature of these elements dictate the molecule's specific biological activity.

Advanced Applications and Future Research Directions

Application of Thiazol-2-ylidene Benzamide (B126) Derivatives as Capping Agents in Nanotechnology

In the field of nanotechnology, the surface functionalization of nanoparticles is critical for controlling their size, preventing aggregation, and enhancing their functionality. Capping agents play a pivotal role by creating a stabilizing layer around the nanoparticle core. beilstein-journals.org Thiazol-2-ylidene benzamide derivatives have emerged as effective capping agents, particularly in the synthesis of metallic nanoparticles, due to the presence of heteroatoms (nitrogen and sulfur) that can coordinate strongly with the nanoparticle surface. beilstein-journals.orgmdpi.com

Thiazole (B1198619) derivatives have been successfully employed in the synthesis of silver nanoparticles (AgNPs) through chemical reduction methods. In a typical synthesis, an aqueous solution of silver ions (from silver nitrate, for instance) is treated with a solution of a thiazole derivative, which acts as both a reducing and capping agent. nih.gov The formation of AgNPs is often indicated by a distinct color change in the solution, for example, from colorless to yellow, which is characteristic of the surface plasmon resonance (SPR) of silver nanoparticles. nih.govresearchgate.net

The resulting nanoparticle formulations are then subjected to rigorous characterization to determine their physicochemical properties. A variety of analytical techniques are employed for this purpose:

UV-Visible Spectroscopy: Used to confirm the formation of nanoparticles and monitor their stability. Silver nanoparticles capped with thiazole derivatives typically exhibit a strong SPR peak around 400 nm. nih.govnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the presence of the capping agent on the nanoparticle surface by identifying characteristic vibrational bands of the thiazole derivative. nih.govnih.gov

X-ray Diffraction (XRD): XRD analysis is used to determine the crystalline structure and average crystallite size of the nanoparticles. nih.gov

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. Studies have shown that thiazole-capped AgNPs are often spherical and uniform in shape. nih.govnih.gov

Dynamic Light Scattering (DLS) / Zetasizer Analysis: This method is used to measure the particle size distribution and the surface charge (zeta potential) of the nanoparticles in a colloidal suspension. nih.gov

The table below summarizes characterization data for silver nanoparticles capped with a thiazole derivative, N-(4-amino-3,5-diphenyl-3H-thiazol-2-ylidine)benzamide. nih.gov

ParameterMethodResult
Formation Confirmation UV-Visible SpectroscopySurface Plasmon Resonance peak observed
Capping Confirmation FTIR SpectroscopyCharacteristic peaks of the thiazole derivative present
Average Particle Size Transmission Electron Microscopy (TEM)34 nm
Morphology SEM / TEMSpherical and uniform
Crystalline Nature X-ray Diffraction (XRD)Confirmed crystalline structure

This interactive table is based on findings from the synthesis of silver nanoparticles capped with a thiazole derivative closely related to the subject compound. nih.gov

The use of thiazol-2-ylidene benzamide derivatives as capping agents does more than just stabilize nanoparticles; it can also impart or enhance their biological properties. Thiazole scaffolds are known to possess a wide spectrum of biological activities, including antimicrobial effects. mdpi.comnih.govasischem.com When conjugated to the surface of silver nanoparticles, which are themselves potent antimicrobial agents, a synergistic effect is often observed.

For example, silver nanoparticles capped with N-(4-amino-3,5-diphenyl-3H-thiazol-2-ylidine)benzamide have demonstrated significant inhibitory activity against various human pathogenic bacteria. nih.gov The capped nanoparticles were found to be potent inhibitory agents when tested against several bacterial strains, with their efficacy comparable to or exceeding that of standard antibiotics like ciprofloxacin (B1669076) in some cases. nih.gov This enhancement is attributed to the combined effects of the silver core and the bioactive thiazole capping agent, which can facilitate interaction with microbial cell membranes and vital cellular components.

N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide as a Versatile Synthetic Intermediate and Molecular Probe

Beyond their direct biological applications, 2-iminothiazoline structures, such as this compound, are recognized as important and versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their inherent chemical reactivity allows for further structural modifications, enabling the construction of more complex, polycyclic, or multi-scaffold heterocyclic systems. For instance, functionalized 2-iminothiazolines can undergo reactions like Suzuki cross-coupling, allowing for the introduction of new aryl groups. researchgate.net The core structure can also serve as a synthon for building fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, by reacting with appropriate reagents. mdpi.com This chemical tractability makes them valuable intermediates for creating libraries of diverse compounds for drug discovery. nih.govmdpi.com

Furthermore, the thiazole nucleus, particularly when part of a larger conjugated system involving benzamide and phenyl rings, holds significant potential for the development of molecular probes. Related benzothiazole (B30560) and thiazole-containing compounds have been successfully developed as fluorescent probes for biological imaging. researchgate.netresearchgate.net These probes can be designed to detect specific analytes, such as cysteine, within living cells and even in whole organisms like zebrafish, often exhibiting a significant enhancement in fluorescence upon binding to their target. researchgate.net The photophysical properties of this compound could be similarly exploited and modified to create probes for imaging biological processes or tracking the localization of the molecule within cellular compartments.

Rational Design Strategies for Novel Bioactive Agents

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This makes this compound an excellent starting point for the rational design of new and improved bioactive agents.

Fragment-based drug design (FBDD) is a modern approach in drug discovery where small chemical fragments are identified that bind weakly to a biological target. acs.org These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The thiazole scaffold is frequently identified as a hit in fragment screening campaigns due to its ability to form key interactions with protein targets. researchgate.netacs.org

The thiazole core of this compound can serve as a central fragment. By systematically modifying the appended groups (the diphenyl substituents and the benzamide moiety), medicinal chemists can explore the chemical space around the core scaffold to identify interactions that enhance binding to a target protein. This approach allows for the efficient development of lead compounds by building upon a proven, biologically relevant core. researchgate.netacs.org

Once a lead compound is identified, its properties must be optimized to maximize potency against the intended target while minimizing off-target effects, thereby increasing selectivity. The this compound structure offers multiple sites for targeted chemical modification to achieve this optimization.

Research on various thiazole-based inhibitors has demonstrated clear structure-activity relationships (SAR). For example, in the development of protein kinase inhibitors, modifications to substituents on the thiazole ring have led to dramatic improvements in both potency and selectivity. mdpi.com In one study on inhibitors for Plasmodium falciparum protein kinase G, modifying a phenyl group on the thiazole to include more polar substituents led to excellent selectivity over human kinases. nih.gov Similarly, the addition of specific functional groups, such as a primary carboxamide on the thiazole ring, was shown to significantly improve the potency of GSK-3β inhibitors into the nanomolar range. mdpi.com These examples highlight a key strategy: targeted modifications to the peripheral groups of the thiazole scaffold can fine-tune the compound's interaction with the target's binding site, leading to more potent and selective drugs.

Emerging Roles in Materials Science and Industrial Applications

While extensive research into this compound has focused on its biological activities, the inherent chemical properties of the thiazol-2-ylidene core suggest potential roles in materials science and industrial catalysis. Thiazol-2-ylidenes are N-heterocyclic carbenes (NHCs), a class of compounds that has gained significant attention as organocatalysts. chemrxiv.orgacs.org Thiazolium salts, the precursors to these carbenes, are used to catalyze a variety of chemical transformations. chemrxiv.org The stability and electronic properties of the carbene can be tuned by altering the substituents on the thiazole ring, opening avenues for developing specialized catalysts for industrial processes.

Furthermore, the dimers of thiazol-2-ylidenes, known as dithiadiazafulvalenes, are recognized as mild electron donors. acs.org These redox-active molecules have potential applications in organic electronics and the development of novel conductive materials. The ability of these dimers to exist in multiple stable redox states allows for their potential use in charge-transfer complexes and as components in molecular switches or sensors. acs.org Although direct applications of this compound in materials science are not yet established, its structural resemblance to these functional molecules points toward a promising area for future exploration.

Challenges and Opportunities in the Development of New Thiazol-2-ylidene Benzamide Derivatives

The development of new derivatives based on the thiazol-2-ylidene benzamide scaffold is an area rich with opportunity, though it is not without its challenges. The core structure is considered a "privileged" scaffold in medicinal chemistry, having been incorporated into a wide variety of therapeutically relevant compounds. researchgate.netresearchgate.net

Challenges:

Precursor Stability: The synthesis often involves intermediate dithiocarbamate (B8719985) salts which can be unstable in basic media, leading to reduced yields of the desired thiazoline-2-thione precursor. chemrxiv.org

Harsh Reagents: Conventional synthesis protocols frequently rely on hazardous reagents and solvents, posing environmental and safety concerns. nih.govbepls.com

Achieving Selectivity: Designing derivatives that are highly selective for a specific biological target is a significant hurdle. For instance, developing inhibitors for certain enzymes requires navigating highly conserved binding pockets to avoid off-target effects. nih.gov

Opportunities:

Therapeutic Potential: There are vast opportunities to develop new derivatives for various diseases. Research has shown that analogs possess anti-HIV, anticancer, and antimicrobial properties. ingentaconnect.comznaturforsch.comnanobioletters.com Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a potential target for neurological disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Guided Design: Systematic modification of the thiazole and benzamide rings allows for detailed SAR studies. These studies provide crucial insights into how different functional groups influence biological activity, guiding the rational design of more potent and selective compounds. ingentaconnect.comnih.govmdpi.com For example, research on ZAC antagonists has shown that introducing a tert-butyl group at the C4 position of the thiazole ring can enhance potency. nih.govresearchgate.net

Metabolic Disease Targets: A new series of thiazol-2-yl benzamide derivatives has been investigated as potential glucokinase activators, presenting an opportunity for developing novel treatments for type 2 diabetes. researchgate.net

Organocatalysis: The development of novel thiazolium salt derivatives as precursors for N-heterocyclic carbenes (NHCs) offers significant opportunities in the field of organocatalysis, enabling new, efficient synthetic transformations. chemrxiv.org

The table below summarizes key structure-activity relationship findings for this class of compounds.

Modification AreaSubstituent/ChangeObserved Effect on ActivityTarget
Thiazole Ring (C4 Position)tert-butyl groupIncreased antagonist potencyZinc-Activated Channel (ZAC)
Thiazole Ring (C4/C5 Positions)Bulky aromatic/heteroaromatic groupsEliminated or reduced ZAC activityZinc-Activated Channel (ZAC)
Benzamide Phenyl RingSubstitution with n-propyl or butyl amineDiminished glucokinase activationGlucokinase (GK)
C4-Phenyl Ring of ThiazoleLipophilic, electron-donating groups (e.g., -CH₃)Increased anti-Candida activityCandida sp.
C4-Phenyl Ring of ThiazoleHydrophilic, polar groups (e.g., -CN, -NO₂)Lower anti-Candida activity compared to lipophilic groupsCandida sp.

Perspectives on Sustainable Synthesis and Environmental Considerations in Production

In recent years, a significant shift towards green and sustainable chemistry has influenced the synthesis of thiazole derivatives. researcher.life Conventional methods for producing these compounds often suffer from drawbacks such as the use of hazardous chemicals, generation of substantial waste, long reaction times, and harsh reaction conditions. bepls.comresearchgate.net This has prompted researchers to explore more environmentally benign synthetic protocols.

The principles of green chemistry are being actively applied to the synthesis of the thiazole core. researchgate.netsruc.ac.uk Innovative techniques that minimize environmental impact include:

Microwave and Ultrasound-Assisted Synthesis: These methods often lead to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. nih.govbepls.comresearcher.life

Green Solvents and Catalysts: The use of environmentally friendly solvents like water or ethanol, and the development of recyclable, non-toxic catalysts such as chitosan-based hydrogels, are key strategies. researchgate.netmdpi.com

Mechanochemistry: Solvent-free or low-solvent reactions conducted via grinding or ball milling represent a highly sustainable approach, minimizing solvent waste. nih.govmdpi.com

Multi-Component Reactions: Designing synthetic routes where multiple starting materials react in a single step (one-pot synthesis) improves efficiency and reduces the need for isolating intermediates, thereby minimizing waste. bepls.com

These sustainable methodologies offer numerous advantages, including enhanced scalability, improved cost-effectiveness, and simpler purification processes, without compromising the biological activity of the resulting compounds. nih.gov The adoption of these green approaches is crucial for the future production of this compound and its derivatives, ensuring that their development is both scientifically innovative and environmentally responsible. researchgate.net

The following table compares conventional and sustainable approaches for the synthesis of thiazole derivatives.

MethodKey FeaturesAdvantagesChallenges/Disadvantages
Conventional Heating Often uses hazardous organic solvents; long reaction times. bepls.comWell-established procedures.High energy consumption, significant waste, use of toxic reagents. nih.govresearchgate.net
Microwave Irradiation Rapid heating, can be performed with green solvents. researcher.lifeDrastically reduced reaction times, higher yields, improved purity. bepls.comRequires specialized equipment, scalability can be a concern.
Ultrasound Synthesis Uses acoustic cavitation to promote reactions. nih.govEnergy efficient, mild conditions, can improve yields. bepls.commdpi.comSpecialized equipment needed.
Mechanochemistry (Ball Milling) Solvent-free or low-solvent conditions. mdpi.comReduces or eliminates solvent waste, high efficiency. nih.govSubstrate scope can be limited.
Green Catalyst-Based Approach Employs recyclable or biodegradable catalysts (e.g., biocatalysts). mdpi.comReduces catalyst waste, promotes sustainability, mild conditions. researchgate.netCatalyst development and optimization can be time-consuming.

Q & A

Basic: What is the optimized synthetic route for N-(3,4-Diphenyl-3H-thiazol-2-ylidene)-benzamide, and how are reaction conditions tailored to improve yield?

Methodological Answer:
The compound is synthesized via a one-pot, three-component reaction involving phenacyl bromide, aroyl isothiocyanates, and primary amines. Key steps include:

  • Reagents : Phenacyl bromide (1.0 equiv), aroyl isothiocyanate (1.2 equiv), and primary amine (1.5 equiv) in anhydrous ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere to prevent oxidation.
  • Workup : Solvent evaporation under reduced pressure, followed by recrystallization from ethanol/dichloromethane (3:1 v/v) to isolate the product in 65–75% yield .
  • Yield Optimization : Excess amine drives the reaction equilibrium, while ethanol’s polarity stabilizes intermediates. Monitoring by TLC (hexane:ethyl acetate, 4:1) ensures completion.

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Recorded in CDCl3 or DMSO-d6. Key signals include:
    • Thiazole ring protons (δ 7.2–7.8 ppm, aromatic multiplicity).
    • Imine proton (δ 8.1–8.3 ppm, singlet due to conjugation with thiazole).
    • Carbonyl (C=O) at ~165–170 ppm in 13C NMR .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹).
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths/angles. Hydrogen atoms are placed geometrically, and thermal parameters refined anisotropically .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. apoptosis induction)?

Methodological Answer:
Contradictions arise from assay variability or cellular context. Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. Annexin-V flow cytometry).
  • Dose-Response Analysis : Compare IC50 values across studies. For example, substituents like nitro groups (electron-withdrawing) may enhance apoptosis but reduce solubility, altering observed efficacy .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) with Western blotting to validate apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Advanced: What computational approaches predict the compound’s reactivity and binding modes with biological targets?

Methodological Answer:

  • DFT Calculations : Gaussian 09/16 optimizes geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the thiazole ring .
  • Molecular Docking : AutoDock Vina screens against kinases (e.g., EGFR). The benzamide moiety forms hydrogen bonds with Thr766, while diphenyl groups occupy hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å confirms stable binding .

Advanced: How is single-crystal X-ray diffraction employed to determine the compound’s solid-state structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index reflections with SHELXT .
  • Refinement : SHELXL refines anisotropic displacement parameters. Residual factors (R1 <5%) validate accuracy.
  • Key Metrics : Thiazole ring planarity (torsion angles <5°), C=N bond length (~1.30 Å), and π-π stacking distances (3.4–3.6 Å) between phenyl groups .

Advanced: What strategies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2) at the 4-phenyl position to boost cytotoxicity (IC50 reduction by ~40%) .
  • Prodrug Approaches : Conjugate with PEG to improve solubility. For example, PEGylation increases bioavailability by 2.5-fold in murine models .
  • Heterocycle Replacement : Substitute thiazole with oxadiazole to modulate logP values (experimental vs. predicted via ChemAxon) .

Advanced: How should researchers statistically analyze conflicting pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis : Use RevMan to pool data from ≥3 studies. Weighted mean differences (WMD) adjust for sample size variability .
  • Multivariate Regression : Identify covariates (e.g., solvent polarity, incubation time) contributing to IC50 discrepancies. R² >0.7 indicates strong model fit .
  • Bland-Altman Plots : Assess agreement between cytotoxicity assays (e.g., MTT vs. resazurin) with 95% limits of agreement .

Advanced: What mechanistic insights explain the compound’s reactivity in multicomponent syntheses?

Methodological Answer:

  • Proposed Pathway :
    • Phenacyl bromide reacts with aroyl isothiocyanate to form a thioamide intermediate.
    • Nucleophilic attack by the primary amine generates a zwitterionic species.
    • Cyclization via intramolecular dehydration yields the thiazole ring .
  • Kinetic Studies : pseudo-first-order kinetics (kobs = 0.12 min⁻¹) confirm rate-limiting cyclization .
  • Isotopic Labeling : 15N NMR tracks amine incorporation into the thiazole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.